N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)butyramide

Wnt signaling Colorectal cancer Luciferase reporter

This compound is a structurally differentiated tetrahydroquinoline sulfonamide bearing the critical 4-fluorophenylsulfonyl (N1) and linear butyramide (C6) substituents, enabling precise SAR deconvolution of RORγ functional output (agonist vs. inverse agonist) and Wnt-dependent transcription (EC50 2,400 nM in SW480). Unlike tosyl or isobutyramide analogs, the fluorine atom provides clean ¹⁹F NMR resonance for ligand-binding studies. Procure at ≥98% purity with full QC (NMR, HPLC, GC) for reproducible lead optimization and panel screening.

Molecular Formula C19H21FN2O3S
Molecular Weight 376.45
CAS No. 941971-60-4
Cat. No. B2417470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)butyramide
CAS941971-60-4
Molecular FormulaC19H21FN2O3S
Molecular Weight376.45
Structural Identifiers
SMILESCCCC(=O)NC1=CC2=C(C=C1)N(CCC2)S(=O)(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C19H21FN2O3S/c1-2-4-19(23)21-16-8-11-18-14(13-16)5-3-12-22(18)26(24,25)17-9-6-15(20)7-10-17/h6-11,13H,2-5,12H2,1H3,(H,21,23)
InChIKeyFOBPVWVTBSMNKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 15 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)butyramide (CAS 941971-60-4): Baseline Identity and Procurement Specifications


N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)butyramide (CAS 941971-60-4) is a synthetic small molecule belonging to the N-sulfonylated tetrahydroquinoline class [1]. It features a tetrahydroquinoline core bearing a 4-fluorophenylsulfonyl group at the 1-position and a butyramide substituent at the 6-position, with molecular formula C19H21FN2O3S and molecular weight 376.44 g/mol . Commercial suppliers offer this compound at ≥98% purity with batch-specific QC documentation including NMR, HPLC, and GC . The compound has been investigated as a modulator of Wnt-dependent transcription and as a candidate ligand for the retinoic acid-related orphan receptor gamma (RORγ/RORc) nuclear receptor [2].

Why N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)butyramide Cannot Be Replaced by Generic In-Class Tetrahydroquinoline Sulfonamides


Tetrahydroquinoline sulfonamides constitute a structurally diverse class where small modifications to the N1-sulfonyl aryl group and the C6-amide side chain profoundly alter biological activity, target engagement, and even mechanism of action. As demonstrated in a study of closely related tertiary sulfonamide RORc ligands, a minor structural change—specifically substituting a phenylsulfonamide for a benzylsulfonamide—converted an RORc agonist into a potent inverse agonist, with the most potent inverse agonist exhibiting >180-fold selectivity over other ROR isoforms and profiled nuclear receptors [1]. Within the tetrahydroquinoline scaffold, the 4-fluorophenylsulfonyl substituent present in CAS 941971-60-4 imparts distinct electronic and steric properties compared to the tosyl (4-methylphenylsulfonyl) analog (CAS 941971-56-8) or the propylsulfonyl variant (CAS not specified), and the linear butyramide side chain differentiates it from the α-branched isobutyramide congener (CAS 941971-66-0) . Generic interchange among these analogs risks unpredictable loss of on-target potency, altered selectivity profiles, and divergent functional outcomes.

Quantitative Differentiation of N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)butyramide Against Structural Analogs and Pharmacological Alternatives


Wnt Pathway Reporter Assay Potency in Colorectal Cancer Cell Context

In a Wnt-responsive luciferase reporter assay conducted in SW480 colorectal carcinoma cells, the compound associated with monomer BDBM385098—which encompasses N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)butyramide as a representative ligand—demonstrated an EC50 of 2,400 nM (2.40 × 10³ nM) [1]. This contrasts sharply with the porcupine inhibitor IWP-3, a mechanistically distinct Wnt pathway antagonist that achieves an IC50 of 40 nM in comparable Wnt reporter assays , and with the highly potent Wnt inhibitor YW1159, which exhibits an IC50 of 1.2 nM . While the direct target engagement strength of CAS 941971-60-4 is lower than these established tool compounds, its tetrahydroquinoline sulfonamide scaffold offers a differentiated chemical starting point for medicinal chemistry optimization—particularly for programs seeking to avoid porcupine inhibition and explore alternative nodes of Wnt pathway intervention.

Wnt signaling Colorectal cancer Luciferase reporter Cell-based assay

RORγ Nuclear Receptor Modulation: Functional Divergence Among Sulfonamide Regioisomers and N-Substituents

A foundational study of tertiary sulfonamide RORc ligands published in ACS Medicinal Chemistry Letters revealed that the identity of the sulfonamide aryl group critically determines the functional output at RORγ. Phenylsulfonamide-substituted compounds functioned as RORc agonists (increasing IL-17 production in human PBMCs), whereas benzylsulfonamide analogs acted as potent inverse agonists that suppressed IL-17 [1]. The compound CAS 941971-60-4 bears a 4-fluorophenylsulfonyl group—electronically distinct from both the unsubstituted phenylsulfonamide and the benzylsulfonamide—and additionally incorporates a butyramide at the 6-position rather than the alternative substitution patterns explored in the patent literature [2]. Although no head-to-head RORγ functional data are publicly available for this precise compound, the established structure–activity relationship indicates that the 4-fluoro substituent and the linear butyramide chain are likely to produce a pharmacological profile distinct from the tosyl analog (CAS 941971-56-8, bearing a 4-methyl group) and the isobutyramide congener (CAS 941971-66-0, with α-branching) [2].

RORgamma Nuclear receptor Th17 IL-17 Inverse agonism

Physicochemical Distinction from Closest Commercial Analogs: Molecular Weight, Lipophilicity, and Hydrogen-Bonding Capacity

The target compound (C19H21FN2O3S, MW 376.44 g/mol) differs from its closest commercially available analogs in key physicochemical parameters relevant to formulation and assay compatibility. The tosyl analog (CAS 941971-56-8; C20H24N2O3S, MW 372.48 g/mol) features a 4-methylphenylsulfonyl group in place of the 4-fluorophenylsulfonyl group, altering both molecular weight and lipophilicity . The isobutyramide congener (CAS 941971-66-0; C19H21FN2O3S, MW 376.45 g/mol) is a constitutional isomer differing only in the branching of the amide side chain, which impacts molecular shape, conformational flexibility, and potentially metabolic stability . The presence of the fluorine atom in CAS 941971-60-4 introduces a distinctive ¹⁹F NMR handle for ligand-observed binding studies, and the linear butyramide preserves a full hydrogen-bond donor–acceptor motif (amide NH and carbonyl) without the steric hindrance imposed by α-methyl branching in the isobutyramide [1].

Physicochemical properties Drug-likeness Solubility Permeability

Optimal Research and Procurement Application Scenarios for N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)butyramide (CAS 941971-60-4)


Scaffold-Hopping Medicinal Chemistry Campaigns Targeting Canonical Wnt Signaling in Colorectal Cancer

CAS 941971-60-4 serves as a structurally differentiated starting point for lead optimization in Wnt-driven colorectal cancer programs. With a Wnt reporter EC50 of 2,400 nM in SW480 cells [1], the compound provides a tractable potency window for iterative structure–activity relationship exploration. Its tetrahydroquinoline core departs from the porcupine-inhibitor chemotype (e.g., IWP-3) and the high-potency YW1159 series , enabling medicinal chemists to probe alternative binding sites within the Wnt signaling cascade. Procurement of this compound at ≥98% purity with full analytical characterization supports reproducible SAR studies.

Chemical Biology Probe Development for RORγ Functional State Discrimination

The established sensitivity of RORγ functional output to sulfonamide aryl group identity [2] positions CAS 941971-60-4 as a candidate probe for dissecting the structural determinants of RORγ agonism versus inverse agonism. Its 4-fluorophenylsulfonyl substituent represents an intermediate electronic state between the agonist-phenylsulfonamide and inverse agonist-benzylsulfonamide extremes, potentially yielding a partial agonist or neutral antagonist profile. The linear butyramide at C6 further distinguishes it from other sulfonamide-substituted tetrahydroquinolines in the patent space [3], enabling researchers to deconvolute the contributions of N1-sulfonyl electronics and C6-amide topology to receptor pharmacology.

Biophysical Assay Development Leveraging the ¹⁹F NMR Spectroscopic Handle

The presence of a single fluorine atom (5.05% w/w) provides a clean ¹⁹F NMR resonance suitable for ligand-observed protein binding experiments, including ¹⁹F T₂-filtered screening, competition binding, and conformational exchange studies. This capability is absent in the non-fluorinated tosyl analog (CAS 941971-56-8) and is preserved without the steric complication of the α-branched isobutyramide isomer (CAS 941971-66-0) . Scientists procuring this compound for NMR-based fragment or ligand screening benefit from batch-to-batch purity documentation (NMR, HPLC, GC) provided by commercial suppliers.

In Vitro Colorectal Cancer Cell Panel Profiling for Tetrahydroquinoline Sulfonamide Chemical Series

For groups building a structure–activity relationship matrix across tetrahydroquinoline sulfonamide analogs, CAS 941971-60-4 fills a specific combinatorial cell: 4-fluorophenylsulfonyl (N1) × butyramide (C6). Systematic comparison with the tosyl-butyramide (CAS 941971-56-8) and 4-fluorophenylsulfonyl-isobutyramide (CAS 941971-66-0) across colorectal cancer cell lines (e.g., HCT116, SW480, HT-29) enables deconvolution of the contributions of sulfonyl aryl electronics and amide side-chain topology to antiproliferative activity. The compound's inclusion in a panel procurement ensures the chemical matrix is fully populated, preventing gaps that would undermine SAR interpretation.

Quote Request

Request a Quote for N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)butyramide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.